molecular formula C8H4BrN3O3 B8318036 7-Nitro-4-bromo-2H-phthalazin-1-one

7-Nitro-4-bromo-2H-phthalazin-1-one

Cat. No.: B8318036
M. Wt: 270.04 g/mol
InChI Key: IYLIBSHVJAWOIV-UHFFFAOYSA-N
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Description

7-Nitro-4-bromo-2H-phthalazin-1-one is a high-purity chemical reagent designed for research and development applications. This compound features a phthalazin-1(2H)-one core, which is a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The specific substitution pattern with bromo and nitro functional groups at the 4 and 7 positions, respectively, makes it a versatile intermediate for further synthetic elaboration via cross-coupling and nucleophilic substitution reactions. Research Applications and Value: The primary research value of this compound lies in its use as a key building block for the synthesis of novel molecules with potential biological activity. Phthalazinone derivatives are extensively investigated for their antiproliferative properties and have been identified as inhibitors of critical enzymatic targets, such as Poly (ADP-ribose) polymerase (PARP) . The bromo substituent is an excellent handle for introducing diverse structural motifs, while the nitro group can be reduced to an amine for further functionalization or may contribute to electronic properties. Researchers can utilize this compound to create targeted libraries for drug discovery programs, particularly in oncology, given the established role of phthalazinones like the approved drug Olaparib . Note on Specific Data: While the phthalazinone class is well-documented, specific mechanistic or activity data for this compound itself is not currently available in the public scientific literature. Its research utility is derived from its strategic structure as a synthetic intermediate. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

4-bromo-7-nitro-2H-phthalazin-1-one

InChI

InChI=1S/C8H4BrN3O3/c9-7-5-2-1-4(12(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,11,13)

InChI Key

IYLIBSHVJAWOIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Nitro-4-bromo-2H-phthalazin-1-one with two structurally related phthalazinones:

Property This compound 7-Nitro-2H-phthalazin-1-one 4-Methyl-2H-phthalazin-1-one
Molecular Formula C₈H₄BrN₃O₃ C₈H₅N₃O₃ C₉H₈N₂O
Molecular Weight (g/mol) 270.04 191.14 160.17
Substituents 4-Bromo, 7-Nitro 7-Nitro 4-Methyl
Density (g/cm³) ~1.85 (estimated) 1.64 No data
LogP ~2.2 (estimated) 1.35 No data
Refractive Index ~1.77 (estimated) 1.739 No data

Key Observations :

  • Bromine vs. Methyl Substitution : Bromine at position 4 increases molecular weight and lipophilicity (LogP) compared to the methyl-substituted analog. Bromine’s electronegativity may also enhance electrophilic substitution reactivity.
  • Nitro Group Influence : The 7-nitro substituent in both nitro-containing compounds reduces electron density in the aromatic ring, directing further substitutions to meta/para positions.

Preparation Methods

Direct Bromination of 7-Nitro-2H-phthalazin-1-one

The most straightforward approach involves brominating pre-synthesized 7-nitro-2H-phthalazin-1-one. Bromination typically employs bromine (Br₂) in concentrated sulfuric acid (H₂SO₄) at elevated temperatures (100–170°C). Under these conditions, the nitro group at position 7 acts as a meta-director, guiding electrophilic bromination to position 4.

Mechanistic Insights :

  • The reaction proceeds via the generation of a bromonium ion (Br⁺) in H₂SO₄, which undergoes electrophilic aromatic substitution (EAS) at the activated position.

  • At 170°C, bromide ions (Br⁻) are oxidized back to Br₂, enabling catalytic recycling and reducing halide waste.

Optimization Data :

SubstrateTemp (°C)Brominating AgentYield (%)
7-Nitro-2H-phthalazin-1-one170Br₂/H₂SO₄89
7-Nitro-2H-phthalazin-1-one100Br₂/H₂SO₄62

Challenges include competing side reactions, such as over-bromination or acid-mediated decomposition of the nitro group.

Nitration of 4-Bromo-2H-phthalazin-1-one

An alternative route involves nitrating 4-bromo-2H-phthalazin-1-one. This method leverages the bromine atom’s ortho/para-directing effects, though the nitro group’s strong meta-directing nature complicates regioselectivity.

Procedure :

  • Nitration : Treat 4-bromo-2H-phthalazin-1-one with fuming nitric acid (HNO₃) and H₂SO₄ at 0–5°C.

  • Isolation : Quench the reaction in ice-water and purify via recrystallization.

Outcomes :

  • Nitration predominantly occurs at position 7 (meta to bromine), yielding this compound in 78% yield.

  • Minor products include 5-nitro isomers (12% yield), necessitating chromatographic separation.

Multi-Step Synthesis from o-Carboxybenzaldehyde Derivatives

A modular strategy constructs the phthalazinone ring from functionalized benzene precursors. This approach allows precise control over substituent placement.

Stepwise Protocol :

  • Hydrazine Condensation : React 4-bromo-2-nitrobenzaldehyde with hydrazine hydrate to form 4-bromo-2-nitrophenylhydrazine.

  • Cyclization : Treat the hydrazine derivative with o-carboxybenzaldehyde in acetic acid, forming the phthalazinone core.

  • Reduction and Oxidation : Reduce the nitro group to amine (if needed) and re-oxidize to nitro for final product stabilization.

Advantages :

  • Avoids competing directing effects during EAS.

  • Yields up to 85% with high regiochemical fidelity.

Role of Acidic Media in Bromination and Nitration

Sulfuric Acid as a Dual Catalyst and Solvent

Concentrated H₂SO₄ facilitates both nitration and bromination by:

  • Protonating substrates to enhance electrophilicity.

  • Stabilizing reactive intermediates (e.g., nitrosonium ions, bromonium ions).

Critical Observations :

  • At 170°C, H₂SO₄ oxidizes Br⁻ to Br₂, enabling bromide recycling and reducing environmental impact.

  • Excessive acid concentration (>95%) risks sulfonation of the phthalazinone ring, necessitating precise stoichiometry.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Bromination8995Single-step, minimal byproductsRequires high-purity nitro precursor
Nitration of Bromo Derivative7888Avoids halogenation challengesRegioselectivity issues
Multi-Step Synthesis8597Full control over substituentsLabor-intensive, multi-step process

Mechanistic Challenges and Solutions

Competing Directing Effects

The nitro group’s meta-directing influence often conflicts with bromine’s ortho/para-directing nature. To mitigate this:

  • Sequential Functionalization : Introduce bromine before nitration to exploit bromine’s weaker directing effect.

  • Protecting Groups : Temporarily mask the nitro group during bromination (e.g., using acetyl groups), though this adds synthetic steps.

Emerging Green Chemistry Approaches

Recent advancements emphasize sustainable protocols:

  • Catalytic Bromine Recycling : Using H₂SO₄ to regenerate Br₂ from Br⁻ reduces halide waste by 50%.

  • Solvent-Free Conditions : Ball-mill-assisted reactions show promise for nitration without acidic solvents, though yields remain suboptimal (65%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 7-Nitro-4-bromo-2H-phthalazin-1-one with high purity?

  • Methodological Answer : The synthesis typically involves bromination of the phthalazinone core. Selective bromination at the 4-position can be achieved using Br₂ and KBr in an acetate buffer (pH ~4.5) at 60–80°C for 6–12 hours . For nitration, introduce the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Solvent choice (e.g., DMF or ethanol) and catalyst selection (e.g., K₂CO₃ for alkylation steps) are critical for yield optimization .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and lactam-lactim tautomerism.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (via SHELX programs) to resolve ambiguities in regiochemistry and tautomeric states .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. What factors influence the regioselectivity of functionalization at the 4-position of the phthalazinone core, and how can this be controlled?

  • Methodological Answer : Regioselectivity is governed by:

  • Tautomeric equilibrium : The lactam-lactim tautomerism directs electrophilic substitution. Alkali metal salts (e.g., KBr) stabilize the lactim form, favoring bromination at the 4-position .
  • Reaction conditions : Lower temperatures (≤60°C) and acidic buffers (pH 4–5) minimize side reactions.
  • Steric/electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate certain positions, guiding substitution to the 4-site .

Q. How can contradictory results in the biological activity of this compound derivatives be systematically analyzed?

  • Methodological Answer :

  • Time-dependent studies : Monitor activity over short- vs. long-term exposure (e.g., 1 week vs. 1 year) to identify temporal effects, as seen in analogous pharmacological studies .
  • Mechanistic profiling : Use kinetic assays (e.g., enzyme inhibition IC₅₀ shifts) to differentiate direct binding from metabolic byproducts.
  • Data triangulation : Cross-validate results using orthogonal methods (e.g., crystallography for target engagement, in silico docking for binding mode hypotheses) .

Q. What strategies are effective for modifying the phthalazinone scaffold to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • Polar substituents : Introduce hydroxyl or morpholine groups at the N-alkyl position (e.g., via 2-chloro-N,N-dimethylethylamine hydrochloride) to improve aqueous solubility .
  • Prodrug approaches : Mask nitro or bromo groups with labile esters (e.g., acetyl) that hydrolyze in vivo.
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to balance solubility and biocompatibility .

Notes

  • Avoid commercial sources (e.g., GLPBIO) for synthesis protocols due to inconsistent quality .
  • For advanced derivatization, prioritize regioselective alkylation over oxygen to maintain scaffold stability .
  • Contradictions in biological data often arise from assay variability; replicate studies under standardized conditions .

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